molecular formula C48H72O14 B195269 Avermectin B1A CAS No. 65195-55-3

Avermectin B1A

Cat. No.: B195269
CAS No.: 65195-55-3
M. Wt: 873.1 g/mol
InChI Key: RRZXIRBKKLTSOM-XPNPUAGNSA-N
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Description

Abamectin B1a is a naturally occurring compound derived from the soil bacterium Streptomyces avermitilis. It belongs to the avermectin family, which is known for its potent antiparasitic properties. Abamectin B1a is widely used as an insecticide and anthelmintic, making it a valuable tool in agriculture and pharmaceuticals .

Scientific Research Applications

Abamectin B1a has a wide range of scientific research applications:

Safety and Hazards

Avermectin B1a should be handled with care to avoid inhalation, contact with eyes and skin . It is recommended to use only in areas with appropriate exhaust ventilation . According to new data on scientific literature, avermectins can now be considered harmful to non-target organisms, and its prudent use is recommended in order to reduce negative effects on the environment .

Future Directions

Avermectin B1a exhibits significant anti-cancer activity and enhances tubulin polymerization, suggesting that it can be used as a promising microtubule-targeting agent for the development of future anticancer drugs . In addition, there is ongoing research to enhance the production of this compound in Streptomyces avermitilis .

Biochemical Analysis

Biochemical Properties

Avermectin B1a interacts with various enzymes, proteins, and other biomolecules. It has been found to bind to two different sites in the GABA-gated chloride channel, activating the channel on binding to the high-affinity site and blocking it on further binding to the low-affinity site . This interaction with the GABA-gated chloride channel is a key aspect of its biochemical activity.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to exhibit potential anti-proliferative and anticancer effects in HCT-116 colon cancer cells . This compound promotes tubulin polymerization, induces apoptosis in HCT-116 cells, and substantially diminishes their ability to migrate .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, this compound binds to two different sites in the GABA-gated chloride channel, exerting dual effects . This interaction is a key part of its mechanism of action at the molecular level.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been found that this compound alters the binding of [3H]ethynylbicycloorthobenzoate at the noncompetitive blocker site in a biphasic manner; activation is evident with 10 to 300 nM this compound after 5 to 10 min incubation and inhibition with an IC50 of 866 nM after 60 min incubation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is derived from polyketide and linked to a disaccharide of the methylated deoxysugar L-oleandrose . The biosynthetic pathway of this compound has been well characterized, and it involves interactions with various enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Abamectin B1a is primarily produced through the fermentation of Streptomyces avermitilis. The fermentation process involves cultivating the bacterium in a nutrient-rich medium, followed by extraction and purification of the compound. The production medium typically contains corn starch and calcium carbonate, with optimal conditions being a pH of 7 and an incubation temperature of 32.5°C .

Industrial Production Methods: Industrial production of Abamectin B1a involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate and purify Abamectin B1a. The commercial product usually contains a mixture of Abamectin B1a and Abamectin B1b, with B1a being the predominant component .

Chemical Reactions Analysis

Types of Reactions: Abamectin B1a undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of Abamectin B1a, which are often used to enhance its antiparasitic activity and reduce toxicity .

Properties

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZXIRBKKLTSOM-XPNPUAGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H72O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058238
Record name Avermectin B1a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

873.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65195-55-3
Record name Avermectin B1a
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65195-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abamectin Component B1a
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065195553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avermectin B1a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Abamectin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.628
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABAMECTIN B1A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K54ZMM929K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of avermectin B1a?

A: this compound primarily targets the gamma-aminobutyric acid (GABA) receptors in the nervous system of invertebrates [, , , ].

Q2: How does this compound interact with GABA receptors?

A: this compound binds to a site on the GABA receptor distinct from the GABA binding site []. This interaction enhances the effects of GABA, an inhibitory neurotransmitter.

Q3: What are the downstream effects of this compound binding to GABA receptors?

A: Binding of this compound to GABA receptors leads to prolonged opening of chloride ion channels [, ]. This causes hyperpolarization of nerve and muscle cells, ultimately resulting in paralysis and death in invertebrates [, , ].

Q4: Does this compound affect GABA receptors in mammals?

A: Yes, this compound can bind to GABA receptors in mammals, but with a lower affinity than in invertebrates []. This explains its relatively low toxicity to mammals.

Q5: Is the effect of this compound on GABA receptors reversible?

A: While this compound's effect on lobster muscle fibers appears irreversible after washing [], picrotoxin, a chloride channel blocker, can reverse the blockage of postsynaptic potentials caused by this compound at the lobster neuromuscular junction [].

Q6: Does this compound affect other neurotransmitters?

A: Research suggests that this compound specifically stimulates the release of GABA from brain synaptosomes without affecting glutamate release [].

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C48H72O14 and its molecular weight is 873.08 g/mol.

Q8: Is there spectroscopic data available for this compound?

A: Yes, various studies utilize techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to characterize this compound and its derivatives [, , , , , ]. These techniques provide information about the structure, purity, and composition of the compound.

Q9: How stable is this compound under different storage conditions?

A: Prolonged storage of this compound can lead to spontaneous oxidation, forming its C-8a-(S)-Hydroperoxide derivative []. This highlights the importance of proper storage conditions to maintain its stability.

Q10: How do structural modifications of this compound affect its activity?

A: Studies examining various this compound derivatives indicate that modifications, particularly at the C-13 position, impact its anthelmintic, miticidal, and insecticidal activities [].

Q11: Do lipophilic substituents on this compound generally retain biological activity?

A: Yes, lipophilic substituents like halogens and alkoxy groups at the C-13 position tend to retain high biological activity across different assays, while polar substituents often show weaker activity [].

Q12: What is the impact of introducing a phenyl carbamate group to this compound?

A: Adding a phenyl carbamate group to this compound increases its water solubility and decreases its soil adsorption, improving its mobility and efficacy against plant-parasitic nematodes [].

Q13: What strategies are employed to improve the stability and bioavailability of this compound in formulations?

A: While the provided abstracts don't explicitly discuss specific formulation strategies for this compound, research mentions the use of techniques like semi-preparative HPLC [] and ultrasonic extraction [], which are crucial for obtaining high-purity compound and potentially impacting its stability and bioavailability in formulations.

Q14: How is this compound metabolized in mammals?

A: In rats, this compound is primarily metabolized into 3"-desmethyl-avermectin B1a and 24-hydroxymethyl-avermectin B1a [].

Q15: What are the primary routes of excretion for this compound?

A: A major portion of this compound is excreted unchanged in the feces of rats [].

Q16: What in vivo models are used to study this compound's anthelmintic activity?

A: Studies utilize various animal models, including sheep [], cattle [], dogs [], and ferrets [] to evaluate the anthelmintic efficacy of this compound against different parasitic nematode species.

Q17: Has the efficacy of this compound against plant-parasitic nematodes been demonstrated?

A: Yes, research demonstrates the effectiveness of this compound and its derivatives in controlling plant-parasitic nematodes, particularly root-knot nematodes [].

Q18: What are the major adverse effects observed with this compound exposure?

A: The primary adverse effects of abamectin, which contains this compound, are neurological symptoms like tremor, convulsions, and mydriasis [].

Q19: What is the basis of this compound's neurotoxicity?

A: The neurotoxic effects of this compound are attributed to its interaction with GABA receptors, leading to excessive chloride ion influx and neuronal hyperpolarization [].

Q20: What analytical methods are commonly used to determine this compound levels?

A: High-Performance Liquid Chromatography (HPLC) coupled with various detectors like UV [, , , , ], fluorescence [, ], and mass spectrometry [] are widely employed for quantifying this compound in different matrices.

Q21: What is HPLC-qNMR and how is it used in this compound analysis?

A: HPLC-qNMR combines the separation power of HPLC with the quantitative capabilities of NMR []. This technique allows for accurate purity assessment of this compound even in the presence of complex matrices and without requiring specific reference standards.

Q22: Does this compound pose environmental risks?

A22: While not explicitly discussed in the provided abstracts, this compound, like many pesticides, can potentially impact non-target organisms and ecosystems. Assessing and mitigating its environmental impact is crucial.

Q23: How does the production of this compound from Streptomyces avermitilis get influenced?

A: Various factors influence this compound production, including strain selection, fermentation conditions, and the use of specific precursors like [1-14C]propionate [].

Q24: How effective are mutation techniques in enhancing this compound production?

A: Research highlights the successful use of mutation techniques, such as UV irradiation, NTG treatment, and ion beam irradiation [, , , ], to generate high-yielding strains of Streptomyces avermitilis for improved this compound production.

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